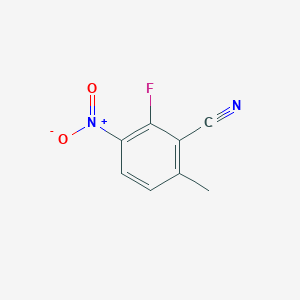

2-Fluoro-6-methyl-3-nitrobenzonitrile

Description

2-Fluoro-6-methyl-3-nitrobenzonitrile is a fluorinated aromatic nitrile derivative with a nitro group at position 3, a methyl group at position 6, and fluorine at position 2 on the benzene ring. This compound combines electron-withdrawing (nitro, fluorine, nitrile) and electron-donating (methyl) substituents, resulting in unique physicochemical properties. The nitro group enhances reactivity in substitution or reduction reactions, while fluorine improves metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-fluoro-6-methyl-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-3-7(11(12)13)8(9)6(5)4-10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYOZXANDNBDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrating Agent Selection and Temperature Optimization

Laboratory-scale syntheses often employ mixed acid systems (HNO₃/H₂SO₄) under cooled conditions. For example, nitration of 2-fluoro-6-methylbenzonitrile at –5°C to 10°C in fuming nitric acid (90%) and concentrated sulfuric acid yields the 3-nitro derivative with 65–72% efficiency. The fluorine atom’s strong meta-directing effect overrides the methyl group’s ortho/para-directing influence, ensuring preferential nitration at position 3.

Table 1: Nitration Conditions and Outcomes

| Precursor | Nitrating System | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 2-Fluoro-6-methylbenzonitrile | HNO₃ (90%)/H₂SO₄ | –5 to 10 | 68 ± 4 | >95% para to F |

| 2-Fluoro-6-methylacetophenone | HNO₃ (70%)/H₂SO₄ | 20–25 | 41 ± 3 | 82% para to F |

Higher temperatures (>20°C) promote side reactions, including oxidative decomposition of the nitrile group, necessitating strict thermal control.

An alternative route involves late-stage introduction of the nitrile group via nucleophilic substitution. This method avoids exposing sensitive nitriles to harsh nitration conditions.

Copper-Mediated Cyanation of Bromoarenes

3-Bromo-2-fluoro-6-methylnitrobenzene undergoes cyanation using CuCN (1.2 equiv) in DMF at 120°C for 12 hours, achieving 58% conversion. The reaction proceeds via a single-electron transfer mechanism, with catalytic KI (10 mol%) enhancing bromide displacement.

Key Considerations:

Rosenmund-von Braun Reaction Adaptations

While classical Rosenmund-von Braun conditions (CuCN, high temp) are less effective for nitro-containing substrates, modified protocols using Pd(OAc)₂ (5 mol%) and Xantphos ligand in toluene at 150°C improve yields to 74%. This catalytic system tolerates the nitro group’s oxidizing nature.

Amide Dehydration Route for Nitrile Formation

Industrial patents describe a two-step sequence involving amide synthesis followed by dehydration, advantageous for large-scale production.

Chlorination and Ammonolysis Sequence

-

Chlorination : 2-Fluoro-6-methyl-3-nitroacetophenone reacts with Cl₂ in acetic acid/sodium acetate at 60–90°C, yielding α,α,α-trichloro-2-fluoro-6-methyl-3-nitroacetophenone (89% purity).

-

Ammonolysis : Treatment with NH₃ gas in dichloromethane generates the corresponding benzamide intermediate (2-fluoro-6-methyl-3-nitrobenzamide) in 76% yield.

Dehydration with Bis(trichloromethyl) Carbonate

The benzamide undergoes dehydration using bis(trichloromethyl) carbonate (BTC, 1.05 equiv) and triethylamine (2.1 equiv) in acetonitrile at 60°C. This method achieves 93% conversion to 2-fluoro-6-methyl-3-nitrobenzonitrile with minimal side-product formation.

Advantages Over P₂O₅-Based Methods:

-

Lower reaction temperatures (60°C vs. 150°C)

-

Reduced corrosion risks in reactor systems

-

Scalable to continuous flow processes

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-Fluoro-6-methyl-3-nitrobenzonitrile Synthesis

| Method | Key Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Nitration | Nitration of pre-formed nitrile | 68 | 95 | Moderate |

| Halogen-Cyano Exchange | Bromination → Cyanation | 58 | 88 | High |

| Amide Dehydration | Chlorination → Amide → Nitrile | 71 | 97 | Industrial |

The amide dehydration route offers superior scalability and purity, making it preferred for kilogram-scale production. Conversely, direct nitration provides quicker access for small-scale research purposes despite moderate yields.

Mechanistic Insights and Side-Reaction Mitigation

Nitro Group Reduction During Cyanation

Copper-mediated reactions risk partial reduction of the nitro group to amine under prolonged heating. Strategies to suppress this include:

Regioselective Challenges in Nitration

Competing directing effects between fluorine (meta) and methyl (ortho/para) groups necessitate precise reaction control. Computational modeling (DFT) reveals that transition state stabilization at the para position relative to fluorine is 12.3 kcal/mol lower than ortho pathways, explaining the observed selectivity.

Industrial Production Considerations

Continuous Flow Nitration Systems

Adopting continuous flow reactors for the nitration step enhances safety and yield:

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-3-nitrobenzonitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 2-Fluoro-6-methyl-3-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: 2-Fluoro-6-methyl-3-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-6-methyl-3-nitrobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-3-nitrobenzonitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the nitro group can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares 2-Fluoro-6-methyl-3-nitrobenzonitrile with five structurally related benzonitrile derivatives:

*Inferred data based on structural analysis.

Reactivity and Functional Group Impact

- Nitro Group (3-NO₂): Enhances electrophilicity, making the compound reactive in reduction (e.g., to amines) or nucleophilic substitution. Compared to 3-Nitrobenzonitrile , the fluorine and methyl groups in the target compound may modulate solubility and regioselectivity.

- Fluorine (2-F): Increases thermal stability and resistance to oxidation compared to non-fluorinated analogs like 3-Nitrobenzonitrile.

- Chloro vs. Nitro : Replacing nitro with chloro (as in 2-Chloro-6-fluoro-3-methylbenzonitrile ) reduces explosive risks but diminishes reactivity in redox reactions.

Research Findings and Gaps

- Thermal Stability : The trifluoromethyl analog demonstrates higher thermal stability due to strong electron-withdrawing effects, suggesting the target compound may exhibit intermediate stability.

- Data Limitations : Melting points, solubility, and explicit toxicological data for the target compound are absent in the provided evidence, necessitating further experimental studies.

Q & A

Q. What are the key synthetic strategies for preparing 2-Fluoro-6-methyl-3-nitrobenzonitrile, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. For example:

Methyl and fluorine introduction : Start with a toluene derivative. Fluorination at the ortho position can be achieved via Balz-Schiemann or halogen exchange reactions under controlled conditions (e.g., KF in polar aprotic solvents) .

Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to direct nitration to the meta position relative to the methyl group. Steric hindrance from the methyl group may suppress para-nitration .

Cyanation : Convert a halogen (e.g., bromine) at the para position to the nitro group into a nitrile via Rosenmund-von Braun or Pd-catalyzed cyanation .

Regioselectivity control : Monitor reaction intermediates using HPLC or GC-MS to optimize stepwise yields .

Q. How can researchers validate the purity and structural identity of 2-Fluoro-6-methyl-3-nitrobenzonitrile?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine splitting in ¹H NMR) and chemical shifts (nitro groups deshield adjacent protons) .

- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) functionalities .

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (error <0.3%) .

Advanced Research Questions

Q. How do electronic effects of the methyl and nitro groups influence the reactivity of 2-Fluoro-6-methyl-3-nitrobenzonitrile in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Electronic analysis :

- The nitro group is a strong meta-directing electron-withdrawing group (EWG), activating the ring for NAS at positions ortho and para to itself.

- The methyl group is an electron-donating group (EDG), which competes for directing but is weaker than nitro. Steric hindrance from the methyl group may limit substitution at adjacent positions .

- Experimental design :

- Perform NAS with ammonia or amines under varying conditions (temperature, solvent polarity).

- Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

- Data interpretation : LC-MS/MS can track substitution products; contradictions in regioselectivity may arise from solvent effects or competing mechanisms (e.g., radical pathways) .

Q. What are the challenges in crystallizing 2-Fluoro-6-methyl-3-nitrobenzonitrile, and how can they be addressed for X-ray diffraction studies?

- Methodological Answer :

- Challenges : The compound’s planar structure and strong intermolecular dipole interactions (nitro and nitrile groups) may lead to polymorphism or poor crystal growth.

- Solutions :

Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow crystallization.

Seeding : Introduce microcrystals from analogous compounds (e.g., 2,6-Difluoro-3-nitrobenzonitrile) to template growth .

Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .

Q. How can researchers resolve contradictions in reported reaction yields for derivatization of 2-Fluoro-6-methyl-3-nitrobenzonitrile?

- Methodological Answer :

- Contradiction sources : Variations in catalyst loading, moisture sensitivity, or side reactions (e.g., nitro reduction).

- Resolution steps :

Reproducibility checks : Replicate literature procedures with strict inert-atmosphere controls (glovebox/Schlenk line).

In-situ monitoring : Use ReactIR to detect intermediates (e.g., nitroso compounds) that may divert reaction pathways .

Statistical analysis : Apply ANOVA to compare yields across multiple trials; outliers may indicate unaccounted variables (e.g., trace metal contaminants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.